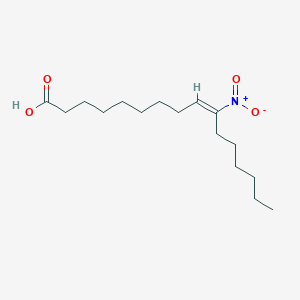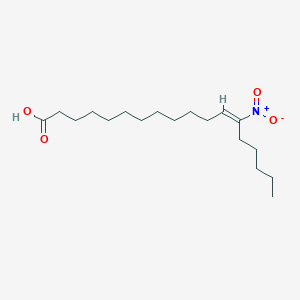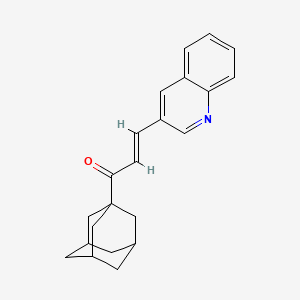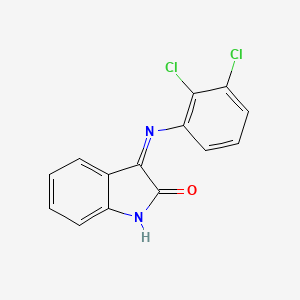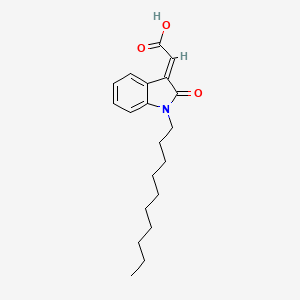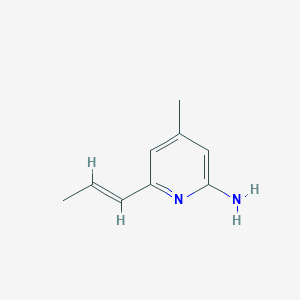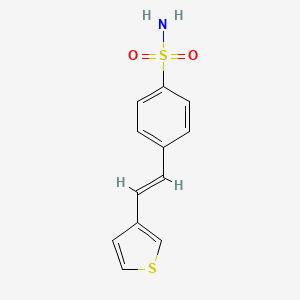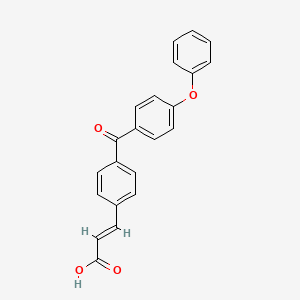
(E)-12-Nitrooctadec-12-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-12-Nitrooctadec-12-enoic Acid is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ). This compound belongs to the class of nitro-fatty acids, which are known for their ability to modulate metabolic and inflammatory pathways. It has garnered significant interest due to its potential therapeutic applications, particularly in the management of metabolic disorders such as diabetes.
Preparation Methods
The synthesis of (E)-12-Nitrooctadec-12-enoic Acid involves a sequence of reactions starting from readily available precursors. One efficient synthetic route includes a Henry-retro-Claisen ring fragmentation followed by an enzymatic cleavage of methyl esters . This method has been optimized to improve yield and purity, making it suitable for both laboratory and industrial production .
Chemical Reactions Analysis
(E)-12-Nitrooctadec-12-enoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(E)-12-Nitrooctadec-12-enoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nitro-fatty acid chemistry and reactivity.
Biology: Researchers investigate its role in modulating cellular signaling pathways, particularly those related to inflammation and metabolism.
Mechanism of Action
(E)-12-Nitrooctadec-12-enoic Acid exerts its effects primarily through the activation of PPARγ. This receptor is involved in regulating gene expression related to glucose and lipid metabolism. By binding to PPARγ, the compound modulates the transcription of target genes, leading to improved insulin sensitivity and reduced inflammation . The molecular pathways involved include the activation of adiponectin and the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
(E)-12-Nitrooctadec-12-enoic Acid is unique among nitro-fatty acids due to its specific structure and potent activity. Similar compounds include:
Nitrooleic Acid: Another nitro-fatty acid with similar PPARγ activating properties.
Nitrolinoleic Acid: Known for its anti-inflammatory effects.
Nitroarachidonic Acid: Studied for its role in modulating vascular function.
Compared to these compounds, this compound exhibits a higher potency in activating PPARγ and a broader range of biological activities .
Properties
Molecular Formula |
C18H33NO4 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(E)-12-nitrooctadec-12-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ |
InChI Key |
LCOAELZDXRYQHF-SAPNQHFASA-N |
Isomeric SMILES |
CCCCC/C=C(\CCCCCCCCCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCC=C(CCCCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


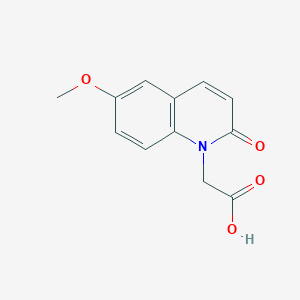
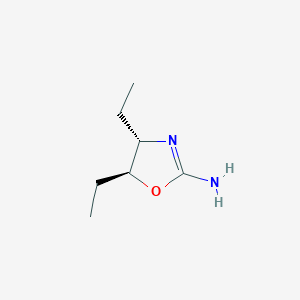
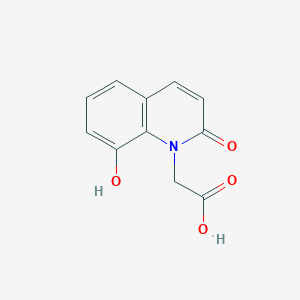


![(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10838405.png)
